

Determining the Minimum Inhibitory Concentration of ME1111: Application Notes and Protocols

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Compound of Interest

Compound Name: ME1111

Cat. No.: B608955

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Introduction

ME1111 is a novel, small-molecule antifungal agent under development for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] It belongs to the class of pyrazole-based compounds and functions as a potent and selective inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes.[4] This mechanism of action disrupts ATP production, leading to fungal cell death.[5] **ME1111** has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis, including various species of Trichophyton.[2][4][6]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of **ME1111** against dermatophytes, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in their M38-A2 document. An alternative protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines is also presented.

Data Presentation: In Vitro Antifungal Activity of ME1111

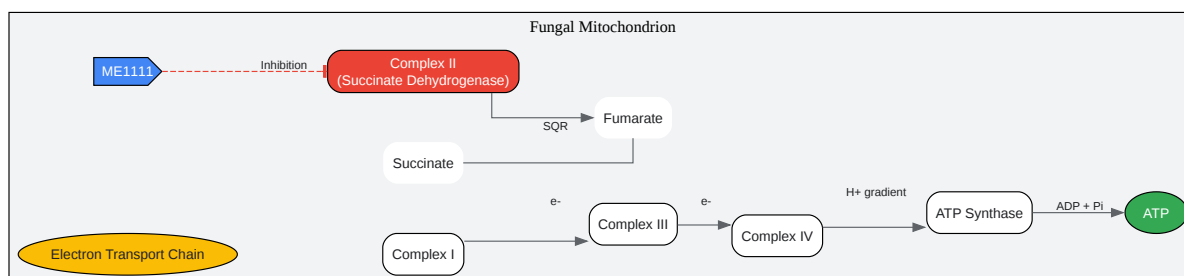
The following table summarizes the MIC values of **ME1111** against a variety of dermatophyte species as determined by the CLSI M38-A2 broth microdilution method.

Organism (Number of Isolates)	MIC Range ($\mu\text{g/mL}$)	MIC ₅₀ ($\mu\text{g/mL}$)	MIC ₉₀ ($\mu\text{g/mL}$)	Reference
Trichophyton rubrum (100)	<0.06 - 0.5	0.125	0.25	[6]
Trichophyton mentagrophytes (100)	0.06 - 0.5	0.25	0.25	[6]
Trichophyton tonsurans (100)	<0.06 - 0.5	0.25	0.25	[6]
Epidermophyton floccosum	<0.06 - 1	[1]		
All Dermatophytes (400)	<0.06 - 1	0.25	0.25	[6] [7]

MIC₅₀: The concentration of **ME1111** that inhibits the growth of 50% of the tested isolates.

MIC₉₀: The concentration of **ME1111** that inhibits the growth of 90% of the tested isolates.

Signaling Pathway Diagram



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Caption: Mechanism of action of **ME1111** in the fungal electron transport chain.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Based on CLSI M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.^{[5][6][8][9][10][11][12][13]}

1. Principle

This method determines the MIC of **ME1111** by challenging a standardized inoculum of a dermatophyte isolate with serial twofold dilutions of the compound in a 96-well microtiter plate. The MIC is the lowest concentration of **ME1111** that prevents visible growth of the fungus after a specified incubation period.

2. Materials

- **ME1111** powder
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)
- Sterile 96-well, U-bottom microtiter plates
- Sterile saline (0.85%)
- Sterile distilled water
- Potato Dextrose Agar (PDA) or other suitable agar for fungal culture
- Spectrophotometer or McFarland standards
- Hemocytometer
- Sterile swabs, tubes, and pipettes
- Incubator (35°C)
- Quality control strains: *Trichophyton rubrum* ATCC MYA-4438 and *Trichophyton mentagrophytes* ATCC 28185[5]

3. Procedure

3.1. Preparation of **ME1111** Stock Solution

- Prepare a stock solution of **ME1111** in DMSO at a concentration of 1.6 mg/mL.
- Store the stock solution at -20°C or below.

3.2. Inoculum Preparation

- Subculture the dermatophyte isolate onto a PDA plate and incubate at 30°C for 7-14 days, or until adequate conidiation is observed.

- Harvest the conidia by gently swabbing the surface of the colony with a sterile, wetted swab.
- Suspend the conidia in sterile saline.
- Allow the heavy particles to settle for 5-10 minutes.
- Adjust the conidial suspension to a final concentration of 1×10^3 to 3×10^3 CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard and then diluting further in RPMI 1640 medium.[5]

3.3. Preparation of Microdilution Plates

- Dispense 100 μ L of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
- Prepare a working solution of **ME1111** by diluting the stock solution in RPMI 1640 medium.
- Add 200 μ L of the highest concentration of **ME1111** to be tested (e.g., 16 μ g/mL) to well 1.
- Perform serial twofold dilutions by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 μ L from well 10.
- Well 11 will serve as the growth control (no drug).
- Well 12 will serve as the sterility control (medium only).

3.4. Inoculation and Incubation

- Inoculate wells 1 through 11 with 100 μ L of the standardized fungal inoculum. The final volume in each well will be 200 μ L.
- The final concentration of the inoculum should be approximately 0.5×10^3 to 1.5×10^3 CFU/mL.
- Seal the plates or place them in a humid chamber to prevent evaporation.
- Incubate the plates at 35°C for 96 hours.[5]

3.5. Reading and Interpretation of Results

- After incubation, visually examine the plates for fungal growth.
- The MIC is defined as the lowest concentration of **ME1111** that causes at least 80% inhibition of growth compared to the growth control well.[5]
- The growth control well (well 11) should show turbidity or a visible pellet of fungal growth.
- The sterility control well (well 12) should remain clear.

Protocol 2: Alternative Broth Microdilution Method (Based on EUCAST E.DEF 9.3.1)

This protocol is an alternative method based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for conidia-forming molds.[14][15][16][17]

1. Principle

Similar to the CLSI method, this protocol determines the MIC of **ME1111** through broth microdilution. Key differences include the use of RPMI 1640 medium supplemented with glucose and spectrophotometric reading of endpoints.

2. Materials

- Same as Protocol 1, with the following additions/modifications:
- RPMI 1640 medium supplemented with 2% glucose.
- Flat-bottom 96-well microtiter plates.
- Microplate reader (spectrophotometer).

3. Procedure

3.1. Preparation of **ME1111** Stock Solution and Inoculum

- Follow the same procedures as in Protocol 1.

3.2. Preparation of Microdilution Plates

- Follow the same serial dilution procedure as in Protocol 1, using flat-bottom plates and RPMI 1640 supplemented with 2% glucose.

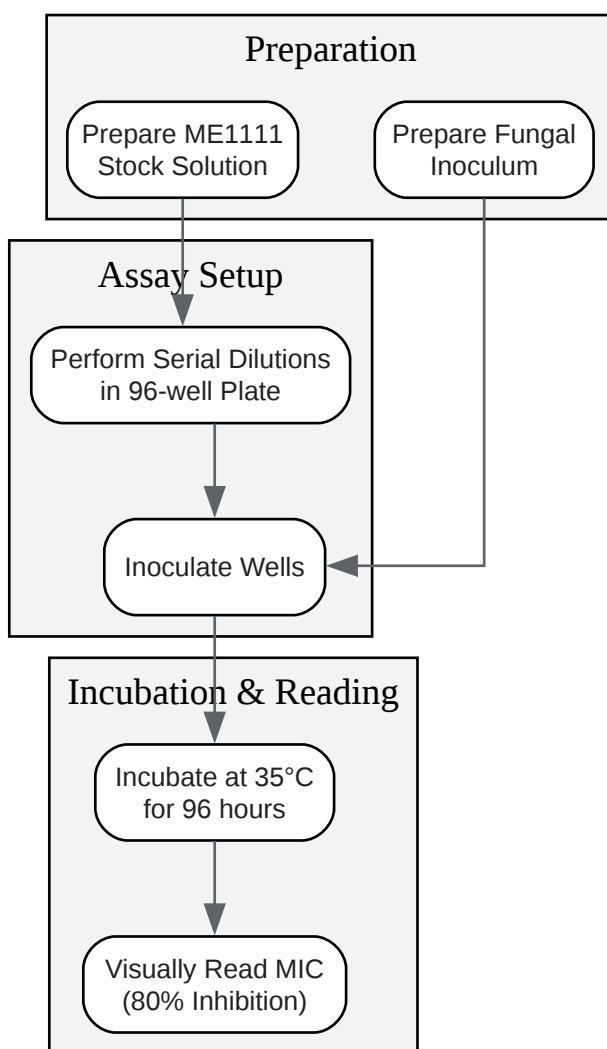
3.3. Inoculation and Incubation

- Follow the same inoculation and incubation procedures as in Protocol 1.

3.4. Reading and Interpretation of Results

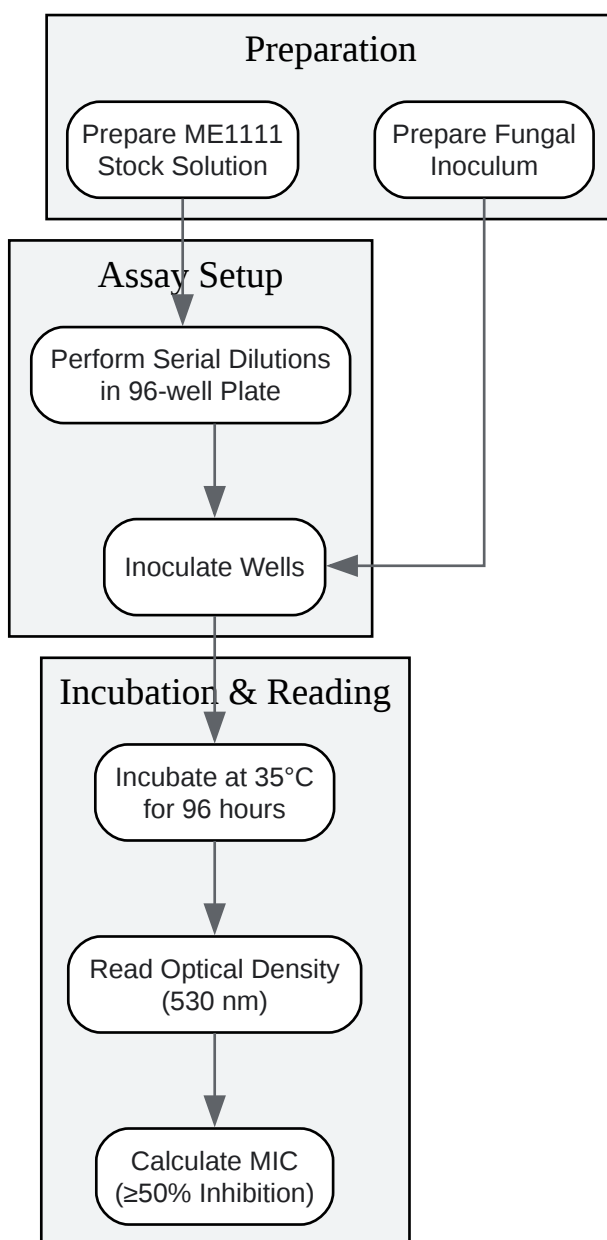
- After incubation, read the optical density (OD) of each well at a wavelength of 530 nm using a microplate reader.
- The MIC is defined as the lowest concentration of **ME1111** that causes a $\geq 50\%$ reduction in OD compared to the growth control well.
- Calculate the percentage of growth inhibition for each well using the following formula: % Inhibition = $100 - \left[\frac{(\text{OD_test_well} - \text{OD_sterility_control})}{(\text{OD_growth_control} - \text{OD_sterility_control})} \right] \times 100$

Experimental Workflow Diagrams



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Caption: CLSI M38-A2 based workflow for **ME1111** MIC determination.



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Caption: EUCAST E.DEF 9.3.1 based workflow for **ME1111** MIC determination.

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